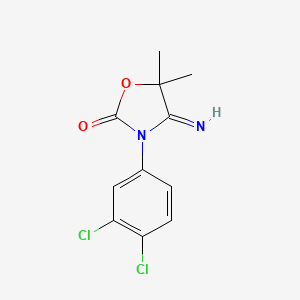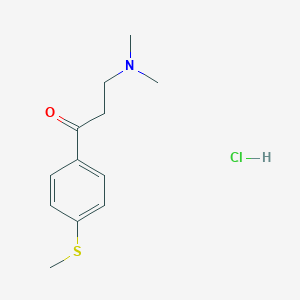
3-Dimethylamino-1-(4-methylthiophenyl)-propan-1-one hydrochloride
Vue d'ensemble
Description
3-Dimethylamino-1-(4-methylthiophenyl)-propan-1-one hydrochloride is a useful research compound. Its molecular formula is C12H18ClNOS and its molecular weight is 259.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Dimethylamino-1-(4-methylthiophenyl)-propan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Dimethylamino-1-(4-methylthiophenyl)-propan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Research and Drug Development : It has been identified as a nonpeptidic agonist of the urotensin-II receptor, making it useful as a pharmacological research tool and a potential drug lead (Croston et al., 2002).
Diverse Compound Library Generation : The compound has been used as a starting material for various alkylation and ring closure reactions, leading to a structurally diverse library of compounds. This is significant for generating novel molecules for further study (Roman, 2013).
Potential Antidepressant Agents : Analogues of this compound have been synthesized and evaluated as potential antidepressant agents, showing significant research interest in the field of mental health (Clark et al., 1979).
Optical Device Applications : Derivatives of this compound have shown potential for optical device applications due to their nonlinear optical absorption properties (Rahulan et al., 2014).
DNA Interaction Studies : Mannich base derivatives of this compound have been used in studies to understand their interaction with DNA, which is crucial for developing DNA-targeted agents or drug candidates (Istanbullu et al., 2017).
Potential Use in Cancer Treatment : Certain derivatives have shown potent cytotoxicity towards human WiDr colon cancer cells, indicating potential use in cancer treatment (Pati et al., 2007).
Propriétés
IUPAC Name |
3-(dimethylamino)-1-(4-methylsulfanylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10;/h4-7H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNDOFIEAYXTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)SC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylamino-1-(4-methylthiophenyl)-propan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



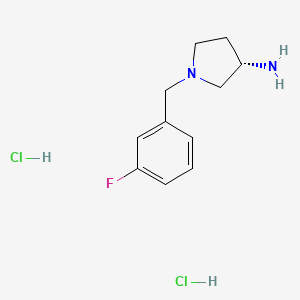
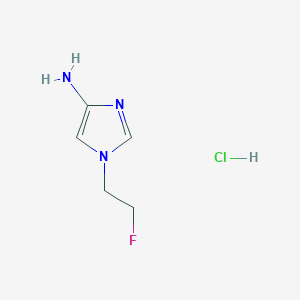


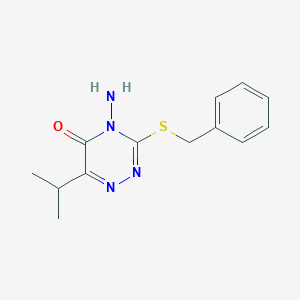
![[4-(methoxymethylcarbamoyloxy)phenyl] N-(methoxymethyl)carbamate](/img/structure/B8040801.png)

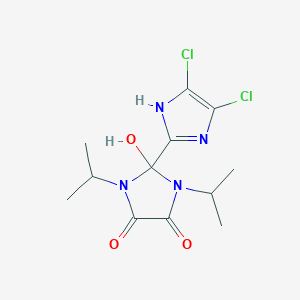
![ethyl N-[(2-amino-5-chloro-3-methoxy-6-methylbenzoyl)amino]carbamate](/img/structure/B8040820.png)
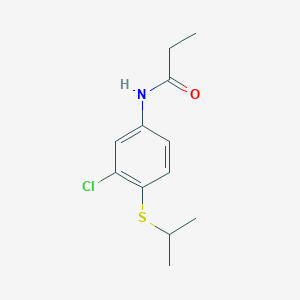
![ethyl N-[6-(dimethylsulfamoyl)-4-oxo-1,2,3-benzotriazin-3-yl]carbamate](/img/structure/B8040832.png)

![2-(4-chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)-N,N-diethylethanamine](/img/structure/B8040858.png)
